10-Oxododecanoic acid

概要

説明

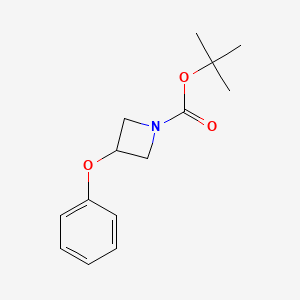

10-Oxododecanoic acid, also known by its CAS Number 673-85-8, is a chemical compound with the molecular formula C12H22O3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 12-aminododecanoic acid, a compound related to 10-Oxododecanoic acid, has been reported from vernolic acid via a reaction sequence that includes the formation of 12-oxododecanoic acid oxime .

Molecular Structure Analysis

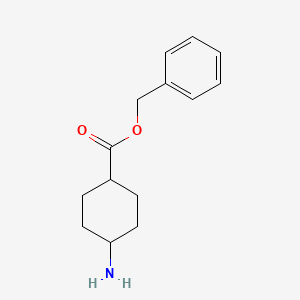

The molecular structure of 10-Oxododecanoic acid consists of 36 bonds in total, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group . It contains 22 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms .

Physical And Chemical Properties Analysis

10-Oxododecanoic acid is a solid at room temperature . It has a molecular weight of 214.3 .

科学的研究の応用

Antifungal Applications

10-Oxododecanoic acid has been identified as a metabolite produced by certain Lactobacillus species, which have shown remarkable antifungal activity against Aspergillus flavus and Aspergillus fumigatus . This suggests that 10-Oxododecanoic acid could potentially be used in the development of natural antifungal agents.

Food Preservation

The antifungal properties of 10-Oxododecanoic acid also make it a candidate for use in bio-preservation. This is a method of preserving food using natural or controlled microbiota and/or their antimicrobial compounds . Given the increasing demand for chemical preservative-free food, 10-Oxododecanoic acid could be a valuable asset in this field .

Antitumor Applications

Studies have suggested that 10-Oxododecanoic acid may have antitumor properties . While more research is needed to confirm these findings and understand the mechanisms involved, this opens up potential applications in cancer research and treatment.

Synthesis of Antitumor Substances

10-Oxododecanoic acid has been used in the synthesis of certain antitumor substances . This suggests potential applications in pharmaceutical research and drug development.

Antifungal and Antitumor Activities

It has been found that 10-Oxododecanoic acid possesses both antifungal and antitumor activities . This dual functionality could make it particularly valuable in the development of new drugs and treatments.

Research into Novel Metabolites

The identification of 10-Oxododecanoic acid as a novel antifungal metabolite in certain Lactobacillus species suggests potential applications in microbiological research, particularly in the study of microbial metabolites and their functions.

Safety and Hazards

The safety information for 10-Oxododecanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

作用機序

Target of Action

10-Oxododecanoic acid, also known as 11-oxo-dodecanoic acid , is a medium-chain fatty acid

Biochemical Pathways

10-Oxododecanoic acid is likely involved in fatty acid metabolism, given its structure as a medium-chain fatty acid . Fatty acids are integral components of various metabolic pathways, including beta-oxidation, where they are broken down to produce energy. They can also be involved in the synthesis of complex lipids and signaling molecules.

特性

IUPAC Name |

10-oxododecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPQNGEJSYCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313073 | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Oxododecanoic acid | |

CAS RN |

673-85-8 | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 10-Oxododecanoic acid?

A1: Research indicates that 10-Oxododecanoic acid exhibits potential antitumor activity. This activity was observed alongside its structural analogs, 9-methylene-10-oxoundecanoic acid and 10-methylene-11-oxododecanoic acid. These compounds were synthesized from Mannich bases and demonstrated notable antitumor properties. []

Q2: Can you describe a method for synthesizing 10-Oxododecanoic acid?

A2: Several synthetic routes have been explored:

- From 6-bromo-2-methylhept-2-ene: 10-Oxododecanoic acid, specifically 3,7,11-Trimethyl-10-oxododecanoic acid, was successfully synthesized from 6-bromo-2-methylhept-2-ene in a six-step process. []

- From (R)-(+)-citronellol: A total synthesis of (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic acid, starting from (R)-(+)-citronellol, was achieved in five steps with a 28% overall yield. The key step involved the regioselective alkylation of the lithium enolate of isopropyl methyl ketone using an allylic iodide. []

Q3: Has 10-Oxododecanoic acid been identified in any natural sources?

A3: Yes, (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic acid has been isolated from the marine green algal species Caulerpa racemosa. []

Q4: What other compounds are structurally similar to 10-Oxododecanoic acid and have been studied for biological activity?

A4: Studies have investigated structurally similar compounds like 12-Dimethylamino-10-oxododecanoic acid. This compound was identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Staphylococcus aureus extracts. While the specific activity of this compound wasn't detailed in the research, the extract itself showed promising antibacterial activity against Escherichia coli. [] This suggests that structural analogs of 10-Oxododecanoic acid, particularly those with modifications at the 12th carbon, could possess significant biological activities.

Q5: Are there any known analytical techniques for identifying and quantifying 10-Oxododecanoic acid?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify 10-Oxododecanoic acid and related compounds in complex mixtures. This technique provides valuable information about the molecular weight and fragmentation pattern of the compound, allowing for its identification and quantification. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B3149479.png)

![N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B3149483.png)

![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)

![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)

![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)

![Methyl 2-[10-(2-methoxy-2-oxoethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxalin-3-yl]acetate](/img/structure/B3149515.png)

![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)

![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)

![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)